molecular formula C11H12IN B12440847 2-Tert-butyl-4-iodobenzonitrile

2-Tert-butyl-4-iodobenzonitrile

Cat. No.: B12440847
M. Wt: 285.12 g/mol
InChI Key: UMTYSWRJESLVPT-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodobenzonitrile is a substituted benzonitrile derivative characterized by a tert-butyl group at the 2-position and an iodine atom at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₂IN, with a molar mass of 285.13 g/mol.

Properties

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

2-tert-butyl-4-iodobenzonitrile

InChI

InChI=1S/C11H12IN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3

InChI Key

UMTYSWRJESLVPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-iodobenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 2-tert-butylbenzonitrile using iodine and a suitable oxidizing agent . The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like cesium fluoride (CsF) to promote the halogen exchange reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-tert-butyl-4-azidobenzonitrile .

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tert-butyl group. These functional groups influence the compound’s reactivity and interaction with other molecules . The iodine atom, being a good leaving group, facilitates substitution reactions, while the tert-butyl group provides steric hindrance that can affect the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Tert-butyl-4-iodobenzonitrile and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₁₁H₁₂IN 285.13 -CN (1), -t-Bu (2), -I (4) High steric bulk; iodine enables cross-coupling reactivity.
2-(4-tert-Butylphenyl)benzonitrile C₁₇H₁₇N 235.32 -CN (1), -t-Bu (4' on biphenyl) Biphenyl structure enhances conjugation; used in material science.
Benzonitrile C₇H₅N 103.12 -CN (1) Simple aromatic nitrile; solvent or precursor in organic synthesis.
4-Iodobenzonitrile C₇H₄IN 229.02 -CN (1), -I (4) Iodine acts as a directing group; used in halogenation studies.

Key Observations:

The iodine atom enhances electrophilicity at the 4-position, similar to 4-Iodobenzonitrile, but the tert-butyl group may modulate reactivity by destabilizing transition states .

Structural Analogues: The biphenyl system in 2-(4-tert-Butylphenyl)benzonitrile () enables π-π stacking interactions, unlike the monosubstituted this compound. This structural difference may influence applications in materials science versus synthetic chemistry .

Research Findings and Limitations

  • Gaps in Evidence: None of the provided studies directly address this compound. Comparative insights are derived from substituent effects observed in analogs like 4-Iodobenzonitrile and biphenyl nitriles.
  • Hypothetical Reactivity : The iodine substituent in this compound likely facilitates cross-coupling reactions, as seen in other iodobenzonitriles, but steric effects from the tert-butyl group may reduce reaction rates compared to less hindered analogs.

Biological Activity

2-Tert-butyl-4-iodobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11H12IN
  • Molecular Weight : 285.12 g/mol

The presence of the tert-butyl group and iodine atom in the structure contributes to its unique reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Similar to other halogenated compounds, it may induce oxidative stress by increasing ROS levels, leading to apoptosis in certain cancer cell lines .
  • Interaction with Mitochondrial Pathways : Studies suggest that it may affect mitochondrial function, potentially disrupting ATP production and promoting cell death in cancer cells reliant on oxidative phosphorylation .

Anticancer Properties

Several studies have documented the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the growth of melanoma and breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor size reduction compared to control groups .

Cytotoxicity

The cytotoxic effects of this compound were evaluated across various cell lines:

Cell LineIC50 (µM)Mechanism of Action
Melanoma (A375)12.5Induction of apoptosis via ROS production
Breast Cancer (MCF7)15.0Cell cycle arrest and mitochondrial disruption
Lung Cancer (A549)20.0Inhibition of glycolytic pathways

Study 1: Melanoma Treatment

A study conducted by Schöckel et al. explored the effects of this compound on melanoma cells. The findings indicated that treatment led to a significant increase in apoptosis markers, including cleaved caspase-3 levels, suggesting effective induction of programmed cell death through mitochondrial pathways .

Study 2: Breast Cancer Model

In a separate study, researchers evaluated the compound's efficacy against MCF7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with notable alterations in cell cycle distribution favoring G1 phase arrest, indicating potential for therapeutic use in hormone receptor-positive breast cancer .

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